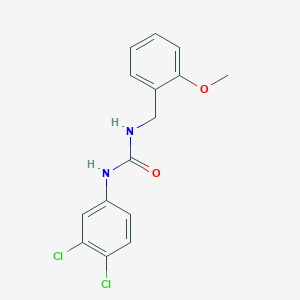
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research. It is a potent inhibitor of photosynthesis and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea acts as a competitive inhibitor of the electron transport chain in photosystem II. It binds to the QB site of the D1 protein, which is a critical component of photosystem II. This binding prevents the transfer of electrons from QA to QB, which leads to the accumulation of QA-. The accumulation of QA- leads to the oxidation of the reaction center chlorophyll, which ultimately leads to the inhibition of photosynthesis.
Biochemical and Physiological Effects
The inhibition of photosynthesis by this compound has several biochemical and physiological effects. These effects include a decrease in the production of ATP and NADPH, a decrease in the rate of carbon fixation, and an increase in the production of reactive oxygen species. These effects have been used to study the role of photosynthesis in plant growth and development, as well as in the response of plants to environmental stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potency as a photosystem II inhibitor. It is highly effective at inhibiting photosynthesis at low concentrations, which makes it a valuable tool for studying the role of photosynthesis in plant growth and development. However, one limitation of using this compound is its specificity as an inhibitor. It only inhibits photosystem II, which means that it cannot be used to study the role of other components of the electron transport chain.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea. One direction is the development of new photosystem II inhibitors that are more specific and potent than this compound. Another direction is the study of the role of photosynthesis in the response of plants to environmental stress, such as drought and high temperatures. Finally, the study of the biochemical and physiological effects of this compound on different plant species could provide insights into the evolution of photosynthesis in plants.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea is synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-methoxybenzylamine in the presence of a base. The resulting product is then purified by recrystallization. The chemical structure of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea is widely used in scientific research as a tool to study photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, this compound blocks the electron transport chain, leading to a decrease in the production of ATP and NADPH. This inhibition of photosynthesis has been used to study the role of photosynthesis in plant growth and development, as well as in the response of plants to environmental stress.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-14-5-3-2-4-10(14)9-18-15(20)19-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOUKULSZKZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5006912.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5006923.png)
![1,1'-[(2-methylbenzyl)imino]di(2-propanol)](/img/structure/B5006928.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5006935.png)

![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5006963.png)
![2-(4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1-piperazinyl)ethanol](/img/structure/B5006971.png)
![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)

![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)